molecular formula C7H7ClN2O B13657029 1-(3-Amino-6-chloropyridin-2-YL)ethanone

1-(3-Amino-6-chloropyridin-2-YL)ethanone

Cat. No.: B13657029
M. Wt: 170.59 g/mol
InChI Key: IRQCUIAROPPLDH-UHFFFAOYSA-N
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Description

1-(3-Amino-6-chloropyridin-2-yl)ethanone (CAS: 304467-37-6; molecular formula: C₇H₇ClN₂O) is a pyridine derivative characterized by a ketone group at position 1, an amino group at position 3, and a chlorine atom at position 6 on the pyridine ring . This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive amino and chloro substituents, which facilitate further functionalization. Its molecular weight is 186.60 g/mol, and it is typically supplied with a purity of ≥95% .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(3-amino-6-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3

InChI Key

IRQCUIAROPPLDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Amino-6-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-Amino-6-chloropyridin-2-YL)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Features

The following pyridine-based ethanone derivatives share structural similarities with the target compound, differing primarily in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Features
1-(3-Amino-6-chloropyridin-2-yl)ethanone 304467-37-6 C₇H₇ClN₂O 3-NH₂, 6-Cl 186.60 Amino group enhances nucleophilicity
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 6-Cl, 3-CF₃ 213.55 Trifluoro group increases lipophilicity
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 C₇H₅BrClNO 5-Br, 2-Cl 234.48 Bromine enhances halogen bonding
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone Not provided C₁₄H₁₁ClNO 2-CH₃, 6-(4-Cl-C₆H₄) 244.70 Bulky aryl group impacts steric effects
1-(2-Chloro-5-methylpyridin-3-yl)ethanone Not provided C₈H₈ClNO 2-Cl, 5-CH₃ 169.61 Methyl improves metabolic stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The amino group in the target compound (electron-donating) contrasts with trifluoro (electron-withdrawing) in CAS 1356086-78-6, altering reactivity in electrophilic substitutions .
  • Halogen Diversity : Bromine in CAS 886365-47-5 may confer distinct photophysical properties compared to chlorine .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility compared to analogs like 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, which is more lipophilic due to the CF₃ group .
  • Melting Points: Chloro and bromo substituents generally increase melting points; for example, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (MW 234.48) likely has a higher melting point than the target compound .
  • Stability: Methyl-substituted analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) may exhibit enhanced stability under acidic conditions due to reduced ring strain .

Biological Activity

1-(3-Amino-6-chloropyridin-2-YL)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

1-(3-Amino-6-chloropyridin-2-YL)ethanone has the molecular formula C7H7ClN2O and a molecular weight of approximately 170.60 g/mol. Its structure includes a pyridine ring with an amino group at the 3-position and a chlorine atom at the 6-position, contributing to its chemical reactivity and biological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures to 1-(3-Amino-6-chloropyridin-2-YL)ethanone exhibit significant antimicrobial properties. The presence of the amino group is crucial for interacting with biological targets, such as enzymes or receptors, which can modulate various biological pathways. For instance, compounds structurally related to this compound have been shown to possess antibacterial activity against various pathogens, including N. meningitidis and H. influenzae .

Anti-inflammatory and Anticancer Properties

Research suggests that this compound may also exhibit anti-inflammatory and anticancer activities. The interaction of the amino group with specific receptors can lead to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Additionally, studies on structurally similar compounds have indicated potential anticancer effects, warranting further investigation into 1-(3-Amino-6-chloropyridin-2-YL)ethanone's mechanisms of action.

The biological activity of 1-(3-Amino-6-chloropyridin-2-YL)ethanone is believed to be linked to its ability to bind to various molecular targets. Techniques such as molecular docking , surface plasmon resonance , and enzyme inhibition assays are employed to study these interactions. These studies are crucial for understanding how the compound exerts its effects on biological systems.

Synthesis Methods

The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves several steps:

  • Starting Materials : The synthesis begins with appropriate pyridine derivatives.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Yield Optimization : Variations in reaction conditions are explored to optimize yield and purity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(3-Amino-6-chloropyridin-2-YL)ethanone, a comparative analysis with structurally similar compounds is essential:

Compound NameStructureUnique Features
1-(2-Amino-6-chloropyridin-3-YL)ethanoneStructureDifferent amino group position affecting reactivity
1-(6-Chloropyridin-2-yl)ethanoneStructureLacks amino group; primarily used in industrial applications
1-(4-Chloropyridine-2-YL)ethanoneStructureVariation in chlorine position alters electronic properties

The specific substitution pattern in 1-(3-Amino-6-chloropyridin-2-YL)ethanone enhances its potential interactions with various molecular targets compared to similar compounds.

Case Studies

Several case studies have highlighted the biological activity of compounds related to 1-(3-Amino-6-chloropyridin-2-YL)ethanone:

  • Antimicrobial Screening : A study demonstrated that derivatives showed varying degrees of antibacterial activity against Chlamydia, indicating the potential for developing new drugs targeting this pathogen .
  • Anti-inflammatory Effects : In vitro assays have revealed that certain analogs can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.

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